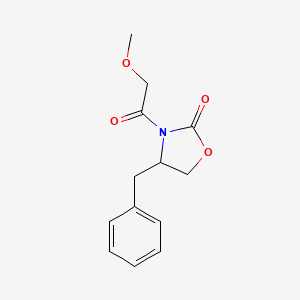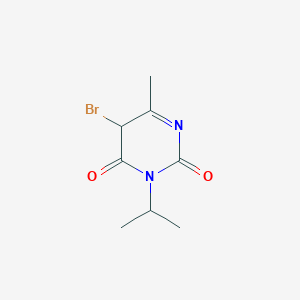![molecular formula C23H28FN3 B14789924 N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a complex organic compound characterized by its unique spiro structure This compound features a quinoxaline ring fused with a cyclohexane ring, and a fluorobenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone The spirocyclohexane structure is then introduced via a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the quinoxaline core can participate in electron transfer processes. The spiro structure contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluorobenzyl)-2,6-dimethylquinoxaline: Lacks the spirocyclohexane structure, resulting in different chemical properties.
2,3-Dimethylquinoxaline: Does not contain the fluorobenzyl group, leading to reduced binding affinity and different reactivity.
3-Fluorobenzylamine: Simpler structure with different applications and reactivity.
Uniqueness
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its spiro structure, which imparts distinct steric and electronic properties. The combination of the fluorobenzyl group and the quinoxaline core enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H28FN3 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2',6,7-trimethylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine |
InChI |
InChI=1S/C23H28FN3/c1-15-11-20-21(12-16(15)2)27-23(10-5-4-7-17(23)3)22(26-20)25-14-18-8-6-9-19(24)13-18/h6,8-9,11-13,17,27H,4-5,7,10,14H2,1-3H3,(H,25,26) |
InChI Key |
HOGDAALMNKBCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=NCC3=CC(=CC=C3)F)NC4=C(N2)C=C(C(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)



![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)


![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
